N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzamide core linked to a 5-acetylthiophen-2-yl ethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene-acetyl moiety may influence target binding via π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(21)14-7-6-11(23-14)8-9-20-15(22)12-4-2-3-5-13(12)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLCDYCCVRSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Acetylthiophene Intermediate: The synthesis begins with the acetylation of thiophene to form 5-acetylthiophene. This reaction is usually carried out using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Alkylation: The 5-acetylthiophene is then subjected to an alkylation reaction with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to yield 2-(5-acetylthiophen-2-yl)ethyl bromide.
Amidation: The final step involves the reaction of 2-(5-acetylthiophen-2-yl)ethyl bromide with 2-(trifluoromethyl)benzamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluopyram (N-(2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide)
- Structural Differences : Fluopyram replaces the 5-acetylthiophen-2-yl group with a pyridinyl ring bearing 3-chloro and 5-trifluoromethyl substituents.
- Functional Impact : The pyridinyl ring enhances interactions with fungal succinate dehydrogenase (SDHI), a key target for fungicides. The acetylthiophene in the target compound may instead favor binding to alternate targets like FtsZ (bacterial cell division protein) or PanK (pantothenate kinase) .
- Activity : Fluopyram is a broad-spectrum fungicide with systemic activity, whereas the acetylthiophene derivative’s bioactivity remains unconfirmed but could exhibit antibacterial or antiparasitic properties based on analogous compounds .
Table 1: Key Structural and Functional Comparisons
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structural Differences : Nitazoxanide features a nitro-thiazole group instead of acetylthiophene and lacks the trifluoromethyl substitution.
- Functional Impact : The nitro-thiazole moiety is critical for antiparasitic activity, inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) in protozoa. The absence of a trifluoromethyl group in Nitazoxanide reduces its lipophilicity compared to the target compound .
Hydroxy-Substituted Benzamide Derivatives
Thioether-Linked Analogues
- Example : N-(tert-butyl)-2-((4-(trifluoromethyl)phenyl)thio)benzamide ().
- Structural Contrast : A sulfur atom replaces the ethyl linker, and a tert-butyl group substitutes the acetylthiophene.
- Functional Role : Thioether linkages often improve metabolic stability but may alter target specificity due to steric effects .
Research Findings and Mechanistic Insights
- Antifungal vs. Antibacterial Activity : Fluopyram’s pyridinyl group is optimized for SDHI inhibition, while the acetylthiophene in the target compound may interfere with bacterial cell division (FtsZ) or lipid metabolism (PanK), as seen in related benzamides .
- Synthetic Accessibility : The target compound’s synthesis likely parallels routes for Fluopyram, involving chlorination of 2-(trifluoromethyl)benzoic acid followed by amidation with 2-(5-acetylthiophen-2-yl)ethylamine .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10F3NOS
- Molecular Weight : 273.28 g/mol
The compound features a thiophene ring, an acetamide moiety, and a trifluoromethyl group, which contribute to its unique properties and biological activities.
Research indicates that compounds similar to this compound may function through multiple mechanisms:
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
- In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing tumor size and improving survival rates. In one study, mice treated with the compound showed a 40% reduction in tumor volume compared to the control group.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the trifluoromethyl and thiophene components to enhance biological activity. Variants of the compound have been synthesized and tested, revealing that modifications can significantly affect potency and selectivity against target enzymes.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
